molecular formula C13H16O6 B019282 4,6-O-Benzylidene-D-glucose CAS No. 30688-66-5

4,6-O-Benzylidene-D-glucose

Cat. No. B019282
CAS RN: 30688-66-5
M. Wt: 268.26 g/mol
InChI Key: XTVRQMKOKFFGDZ-ZLUZDFLPSA-N
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Description

4,6-O-Benzylidene-D-glucose is a derivative of glucose, which is widely studied in carbohydrate chemistry due to its unique structural and chemical properties.

Synthesis Analysis

  • Stereoselective synthesis of methyl 4,6-O-benzylidene derivatives has been achieved, highlighting the versatility in modifying the glucose molecule (Liu, Zhang, & Zhang, 2001).
  • Other synthesis methods include the use of thioglucosides as intermediates, demonstrating the compound's utility in synthesizing more complex oligosaccharides (Holick, Chiu, & Anderson, 1976).

Molecular Structure Analysis

  • X-ray crystallographic analysis provides insights into the molecular structure, revealing how certain groups are positioned relative to the glucose backbone (Liu, Zhang, & Zhang, 2001).

Chemical Reactions and Properties

  • 4,6-Benzylidene-D-glucose and its derivatives have been studied for their effects on protein synthesis and cell survival, indicating its potential in biochemical applications (Pettersen, Dornish, & Rønning, 1985).

Physical Properties Analysis

  • The physical properties such as solubility, melting point, and crystalline structure can be inferred from the molecular structure analysis and synthesis methods used (Liu, Zhang, & Zhang, 2001).

Chemical Properties Analysis

  • Studies on derivatives like benzylidene acetal and its fragmentation route to 6-deoxy sugars show the versatility and reactivity of 4,6-O-Benzylidene-D-glucose in forming complex sugar structures (Crich & Yao, 2004).

Scientific Research Applications

  • Glycosylation Studies : It is used to study the stereoselectivity of thioglycoside-based glycosylations (Crich, de la Mora, & Vinod, 2003).

  • Synthesis of Carbohydrate Derivatives : 4,6-O-Benzylidene-D-glucose, along with D-glucosamine, is a useful building block for synthesizing carbohydrate derivatives and functional molecular assemblies (Chen, Wang, Samankumara, & Wang, 2019).

  • Pharmaceutical and Organic Intermediate : It is an important intermediate for the synthesis of glycosyl derivatives like thioureas, nucleosides, heterocyclic compounds, and polypeptides (Zhang Pengfei, 2008).

  • Antitumor Activity : Studies have shown that 4,6-benzylidene-D-glucose exhibits antitumor activity and can prolong survival in patients with advanced carcinoma (Kochi, Isono, Niwayama, & Shirakabe, 1985).

  • Gelation Abilities : It acts as a gelator for various solvents, including water, producing clear organogels and hydrogels (Ono Fumiyasu et al., 2015).

  • Inhibition of Protein Synthesis : 4,6-benzylidene-D-glucose inhibits protein synthesis but does not affect mitosis in human NHIK 3025 cells (Pettersen, Dornish, & Rønning, 1985).

  • Pharmacokinetics and Metabolism : It is rapidly metabolized in rats to produce 1,3-benzylidene-D-glucitol, with a half-life of about 10 minutes (Dornish et al., 1990).

Future Directions

The future directions for 4,6-O-Benzylidene-D-glucose research could involve further structural optimization to lead to more effective gelators that are compatible with different drug molecules for encapsulation and sustained release .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c14-6-9(15)11(17)12-10(16)7-18-13(19-12)8-4-2-1-3-5-8/h1-6,9-13,15-17H,7H2/t9-,10+,11+,12+,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVRQMKOKFFGDZ-ZLUZDFLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@@H]([C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952932
Record name 4,6-O-Benzylidenehexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-O-Benzylidene-D-glucose

CAS RN

30688-66-5
Record name D-Glucose, 4,6-O-(phenylmethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030688665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-O-Benzylidenehexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
HB Wood Jr, HW Diehl… - Journal of the American …, 1957 - ACS Publications
XII OH new reaction conditions the 4, 6-0-benzylidene-D-glucopyranose is accompanied in 6% yield by a non-reducing di-O-benzylidene-D-glucose. A fur-ther modification of the …
Number of citations: 61 pubs.acs.org
AB Foster, AH Haines, J Homer, J Lehmann… - Journal of the …, 1961 - pubs.rsc.org
In the presence of acid, D-arabinitol reacts with benzaldehyde to yield a 1, 3-0-benzylidene derivative (mp 151-152",[a],-7.6" in pyridine), for which the location of the cyclic acetal …
Number of citations: 26 pubs.rsc.org
DM Hall - Carbohydrate Research, 1980 - Elsevier
160 NOTE (45 g) was quickly added. Mechanical stirring was continued for 4 h, and the clear, syrupy mass was poured into a lL, separatory funnel containing ice-water (400 mL) and …
Number of citations: 84 www.sciencedirect.com
RA Novak, PG LeFevre - The Journal of Membrane Biology, 1974 - Springer
All of the eleven tested bi-and tricyclic sugar acetals were found to be competitive inhibitors of glucose exit from human red cells. The highest-affinity agents were those locked into a Cl …
Number of citations: 15 link.springer.com
J Yoshimura, M Funabashi - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
For the purpose of examining the properties of the glycosidic ester linkage of sugars to amino acids, N-acetyl-1-O-aminoacyl-D-glucosamines were synthesized. N-Acetyl-4,6-O-…
Number of citations: 6 www.journal.csj.jp
C Shen, Q Zhao, H Zheng… - Journal of Chemical …, 2009 - journals.sagepub.com
The synthesis of novel sugar derived Schiff base derivatives from reaction of 3-O-methyl-4, 6-O-benzylidene-β-D-glucopyranosylamine with several substituted aldehydes is described. …
Number of citations: 1 journals.sagepub.com
P Phiasivongsa, VV Samoshin, PH Gross - Tetrahedron letters, 2003 - Elsevier
Mechanistic intermediates, and thermodynamically favored side products, in the Henry condensations of partially protected and non-protected pyranoses with a free anomeric …
Number of citations: 23 www.sciencedirect.com
C Coutsogeorgopoulos, L Zervas - Journal of the American …, 1961 - ACS Publications
4, 6-O-Benzylidene-D-glucose (I) is converted by methanolic ammonia into 4, 6-O-benzylidene-D-glucosylamine (II). N-Acylation of II with the appropriate derivatives of L-amino acids …
Number of citations: 24 pubs.acs.org
W Roth, W Pigman - Journal of the American Chemical Society, 1960 - ACS Publications
The methylation of 2-acetamido-2-deoxy-4, 6-0-benzylidene-D-gIucopvranose is a convenient method for the preparation of pure methyl a- and 8-glycosides of D-glucosamine. The …
Number of citations: 84 pubs.acs.org
EO PETTERSEN, RO LARSEN… - Anticancer …, 1991 - researchgate.net
Three different benzaldehyde derivatives (viz. fcyclodextrin benzaldehyde inclusion compound (CDBA), 4, 6-O-benzylidene-D-glucose (BG) and sodium benzylideneascorbate (SBA) …
Number of citations: 6 www.researchgate.net

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